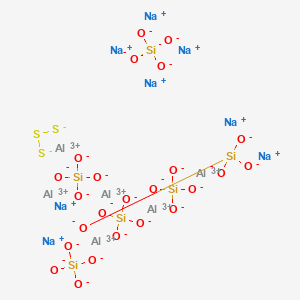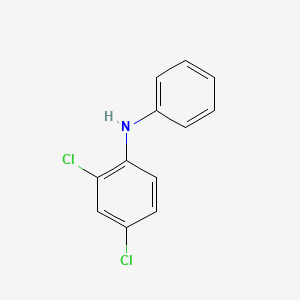![molecular formula C14H2F8O4 B3339044 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 5216-23-9](/img/structure/B3339044.png)
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
描述
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a fluorinated aromatic compound. It is characterized by the presence of eight fluorine atoms attached to the biphenyl structure and two carboxylic acid groups at the 4 and 4’ positions. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate fluorinated biphenyl compounds followed by further functionalization to introduce the carboxylic acid groups. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity.
化学反应分析
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized or reduced to form different functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carboxylic acid groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid groups to alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can produce different functionalized biphenyl compounds.
科学研究应用
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated aromatic compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical resistance.
作用机制
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
- 2,2’,3,3’,4,4’,5,5’-Octafluoro-[1,1’-biphenyl]
- 2,2’,3,3’,5,5’,6,6’-Decafluoro-[1,1’-biphenyl]
- 2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-diamine
Uniqueness
2,2’,3,3’,5,5’,6,6’-Octafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both fluorine atoms and carboxylic acid groups, which impart distinct chemical and physical properties. Its high thermal stability, resistance to chemical degradation, and ability to form strong interactions with biological molecules make it valuable in various applications compared to other similar compounds.
属性
IUPAC Name |
4-(4-carboxy-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F8O4/c15-5-1(6(16)10(20)3(9(5)19)13(23)24)2-7(17)11(21)4(14(25)26)12(22)8(2)18/h(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBWCJILGIWCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C2=C(C(=C(C(=C2F)F)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304990 | |
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-23-9 | |
| Record name | NSC168724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


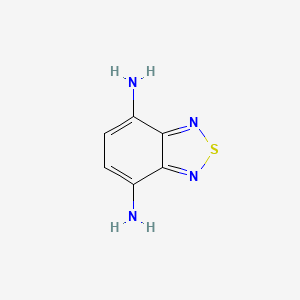
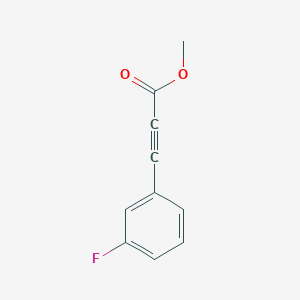
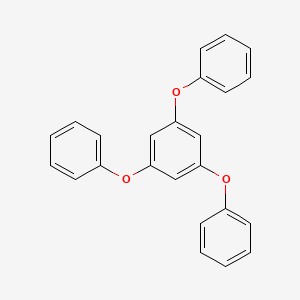
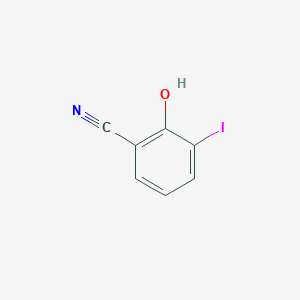
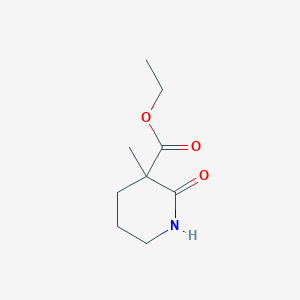
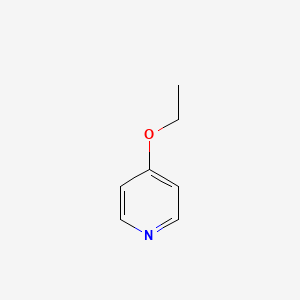
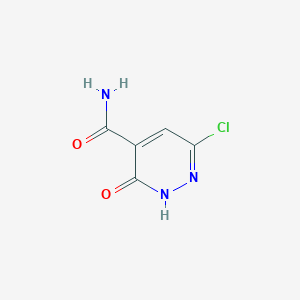
![1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3339020.png)
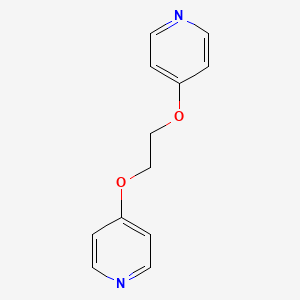
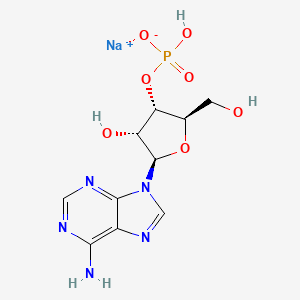
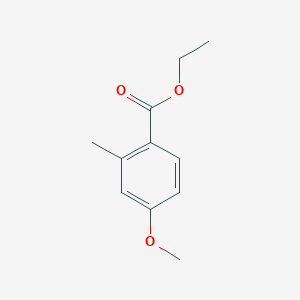
![1-[4-(3-Oxobutanoyl)phenyl]butane-1,3-dione](/img/structure/B3339053.png)
